Ethyl (3S)-3-ethoxybutanoate
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Overview
Description
Ethyl (3S)-3-ethoxybutanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-3-ethoxybutanoate can be synthesized through the esterification of (3S)-3-ethoxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor with a catalyst, and the product is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-ethoxybutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield (3S)-3-ethoxybutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (3S)-3-ethoxybutanoic acid and ethanol.
Reduction: (3S)-3-ethoxybutanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl (3S)-3-ethoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products
Mechanism of Action
The mechanism of action of ethyl (3S)-3-ethoxybutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the chiral center.
Methyl butanoate: Another ester with a similar carbon chain length but different alkyl groups.
Propyl ethanoate: An ester with a different alkyl group attached to the ester functional group.
Uniqueness
Ethyl (3S)-3-ethoxybutanoate is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring enantioselectivity, such as in pharmaceuticals and asymmetric synthesis .
Properties
CAS No. |
670254-39-4 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl (3S)-3-ethoxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-10-7(3)6-8(9)11-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
AVVCQNALUKIMSP-ZETCQYMHSA-N |
Isomeric SMILES |
CCO[C@@H](C)CC(=O)OCC |
Canonical SMILES |
CCOC(C)CC(=O)OCC |
Origin of Product |
United States |
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